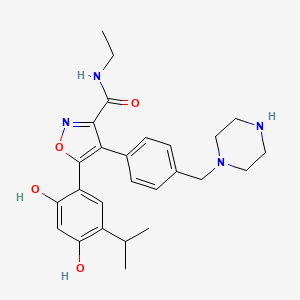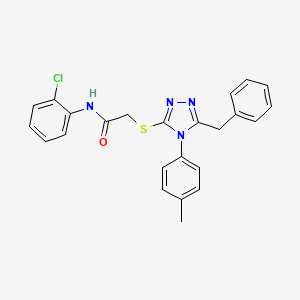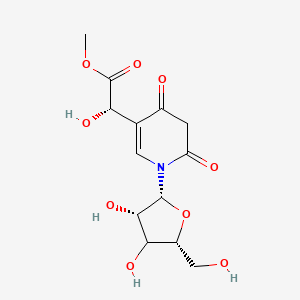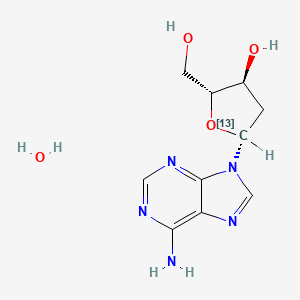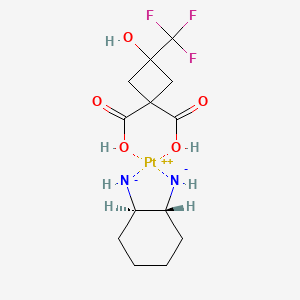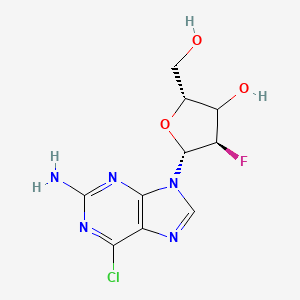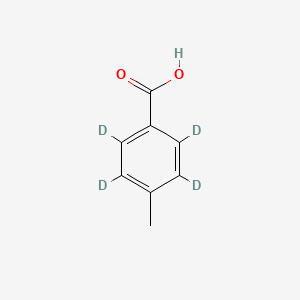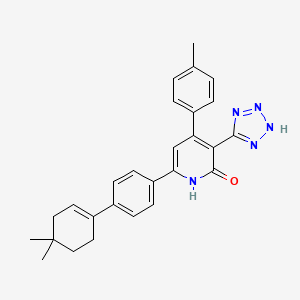
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is a stereoisomer of glucose, a simple sugar and an essential carbohydrate in biology. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a pentahydroxyhexanal. The “18O” denotes the presence of the oxygen-18 isotope, which is often used in tracer studies to understand metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O typically involves the isotopic labeling of glucose. One common method is the enzymatic conversion of glucose-6-phosphate to glucose-6-phosphate-18O using glucose-6-phosphate dehydrogenase in the presence of oxygen-18 labeled water. This reaction is followed by hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that incorporate oxygen-18 into glucose during fermentation. This method ensures high yield and purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form gluconic acid. This reaction is typically catalyzed by glucose oxidase in the presence of oxygen.
Reduction: The compound can be reduced to form sorbitol using sodium borohydride or other reducing agents.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.
Common Reagents and Conditions:
Oxidation: Glucose oxidase, oxygen.
Reduction: Sodium borohydride, methanol.
Substitution: Acetic anhydride, pyridine.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Aplicaciones Científicas De Investigación
Chemistry: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is used as a tracer in metabolic studies to understand the pathways of glucose metabolism. Its isotopic labeling allows researchers to track its incorporation and transformation in various biochemical processes.
Biology: In biological research, this compound is used to study cellular respiration and photosynthesis. The oxygen-18 isotope helps in tracing the movement of oxygen atoms through different metabolic pathways.
Medicine: In medical research, this compound is used in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose uptake in tissues, which is crucial in cancer research and brain studies.
Industry: The compound is used in the food industry for the production of isotopically labeled glucose, which is used in various applications including flavor enhancement and nutritional studies.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O involves its participation in metabolic pathways as a glucose analog. It is taken up by cells through glucose transporters and undergoes phosphorylation by hexokinase to form glucose-6-phosphate-18O. This labeled intermediate can then enter glycolysis or the pentose phosphate pathway, allowing researchers to study the flow of metabolites and the fate of the oxygen-18 isotope.
Comparación Con Compuestos Similares
D-Glucose: The most common form of glucose, differing only in the absence of the oxygen-18 isotope.
D-Galactose: Another hexose sugar with a similar structure but different stereochemistry.
D-Mannose: A stereoisomer of glucose with different spatial arrangement of hydroxyl groups.
Uniqueness: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is unique due to its isotopic labeling, which allows for detailed metabolic studies that are not possible with unlabeled glucose. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i7+2 |
Clave InChI |
GZCGUPFRVQAUEE-WHMSQDSOSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



